molecular formula C16H12N2O4 B2970024 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 687580-04-7

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2970024
CAS No.: 687580-04-7
M. Wt: 296.282
InChI Key: WHEFKXUDGCNLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline derivatives family. This compound features a benzyl group attached to the quinazoline core, which is a bicyclic structure consisting of two fused rings: a benzene ring and a pyrimidinedione ring. The presence of the carboxylic acid group at the 7th position adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with benzylamine under acidic conditions to form the quinazoline ring. Subsequent steps may include oxidation and carboxylation reactions to introduce the carboxylic acid group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as quinazoline-7-carboxylic acid derivatives.

  • Reduction Products: Amines or alcohols derived from the reduction of the carboxylic acid group.

  • Substitution Products: Derivatives with different substituents on the benzyl group.

Scientific Research Applications

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Studied for its pharmacological properties, including potential anticancer and anti-inflammatory effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is structurally similar to other quinazoline derivatives, such as:

  • Quinazoline-7-carboxylic acid: Lacks the benzyl group.

  • 3-Methylquinazoline-7-carboxylic acid: Has a methyl group instead of a benzyl group.

  • 2,4-Dioxoquinazoline derivatives: Variations in the substitution pattern on the quinazoline core.

Uniqueness: The presence of the benzyl group in this compound distinguishes it from other quinazoline derivatives, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

3-benzyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14-12-7-6-11(15(20)21)8-13(12)17-16(22)18(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEFKXUDGCNLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.